molecular formula C21H29N3O10 B13893484 (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid

Cat. No.: B13893484
M. Wt: 483.5 g/mol
InChI Key: OCANPXDQQDPYFM-PYMCNQPYSA-N
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Description

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and nitro group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole ring, followed by the introduction of the nitro group. The hexanoic acid chain is then attached through a series of reactions involving esterification and amidation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The benzodioxole ring can be oxidized to form different derivatives.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole ring and nitro group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and nitro-containing organic molecules. Compared to these compounds, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid is unique due to its specific structure and combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H29N3O10

Molecular Weight

483.5 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C21H29N3O10/c1-12(13-9-16-17(32-11-31-16)10-15(13)24(29)30)33-19(27)22-8-6-5-7-14(18(25)26)23-20(28)34-21(2,3)4/h9-10,12,14H,5-8,11H2,1-4H3,(H,22,27)(H,23,28)(H,25,26)/t12?,14-/m0/s1

InChI Key

OCANPXDQQDPYFM-PYMCNQPYSA-N

Isomeric SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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